Cerebroside A
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Overview
Description
Cerebroside A is a type of glycosphingolipid, which is a class of lipids containing both sugar and sphingoid bases. These compounds are essential components of cell membranes, particularly in the nervous system. This compound is known for its neuroprotective properties and is found in various tissues, including the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cerebroside A typically involves the glycosylation of ceramide with a sugar moiety. The process begins with the preparation of ceramide, which is then glycosylated using a glycosyl donor such as uridine diphosphate (UDP)-glucose or UDP-galactose. The reaction is catalyzed by specific glycosyltransferases, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microbial or plant cell cultures. These cultures are genetically engineered to overproduce the necessary enzymes for glycosylation. The resulting product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Cerebroside A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfatides, which are important in the myelin sheath of nerves.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Enzymatic hydrolysis is typically carried out using glycosidases under mild conditions.
Major Products Formed:
Oxidation: Sulfatides
Hydrolysis: Ceramide and a sugar moiety
Scientific Research Applications
Cerebroside A has a wide range of applications in scientific research:
Mechanism of Action
Cerebroside A exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and stability. In the nervous system, this compound is involved in the formation and maintenance of the myelin sheath, which is essential for proper nerve function . Additionally, this compound has been shown to open large-conductance calcium-activated potassium channels (BKCa), reducing glutamate release and calcium influx through NMDA receptors, thereby providing neuroprotection .
Comparison with Similar Compounds
Glucosylceramide: Found in various tissues, including the skin, and plays a role in maintaining the water permeability barrier.
Galactosylceramide: Predominantly found in neural tissue and is a major component of the myelin sheath.
Sulfatides: Oxidized forms of cerebrosides that are important in the myelin sheath of nerves.
Uniqueness of Cerebroside A: this compound is unique due to its potent neuroprotective properties and its ability to modulate ion channels and neurotransmitter release. This makes it a valuable compound for research into neurodegenerative diseases and potential therapeutic applications .
Properties
CAS No. |
115681-40-8 |
---|---|
Molecular Formula |
C41H75NO9 |
Molecular Weight |
726.0 g/mol |
IUPAC Name |
(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadec-3-enamide |
InChI |
InChI=1S/C41H75NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h24-25,27-29,33-39,41,43-48H,4-23,26,30-31H2,1-3H3,(H,42,49)/b28-25+,29-24+,32-27+/t33-,34+,35+,36+,37+,38-,39+,41+/m0/s1 |
InChI Key |
SUBYBSQARMSYNW-XCEJTAPFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |
Origin of Product |
United States |
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